Cas no 10185-70-3 (Benzenamine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)-, monohydrochloride)

Benzenamine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)-, monohydrochloride is a chemically synthesized compound featuring a benzene core substituted with an amine group and a 5-methyl-1,2,4-oxadiazole moiety, in its hydrochloride salt form. This structure imparts stability and enhanced solubility in aqueous environments, making it suitable for pharmaceutical and agrochemical research applications. The oxadiazole ring contributes to its potential bioactivity, particularly in drug discovery targeting enzyme inhibition or receptor modulation. The hydrochloride salt form ensures improved handling and storage characteristics. Its well-defined molecular architecture allows for precise functionalization, supporting its use as a versatile intermediate in organic synthesis and medicinal chemistry.
Benzenamine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)-, monohydrochloride structure
10185-70-3 structure
Product name:Benzenamine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)-, monohydrochloride
CAS No:10185-70-3
MF:C9H9N3O?ClH
MW:
CID:1134833

Benzenamine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)-, monohydrochloride Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)-, monohydrochloride

Computed Properties

  • Exact Mass: 211.05124g/mol
  • Monoisotopic Mass: 211.05124g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.9Ų
  • Molecular Weight: 211.65g/mol

Benzenamine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)-, monohydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-50222-5.0g
3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride
10185-70-3
5.0g
$310.0 2023-02-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01063319-5g
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride
10185-70-3 95%
5g
¥2233.0 2023-04-06
Enamine
EN300-50222-0.1g
3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride
10185-70-3
0.1g
$35.0 2023-02-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01063319-1g
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride
10185-70-3 95%
1g
¥679.0 2023-04-06
Enamine
EN300-50222-0.25g
3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride
10185-70-3
0.25g
$49.0 2023-02-10
Enamine
EN300-50222-10.0g
3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride
10185-70-3
10.0g
$573.0 2023-02-10
Enamine
EN300-50222-0.5g
3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride
10185-70-3
0.5g
$77.0 2023-02-10
Enamine
EN300-50222-2.5g
3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride
10185-70-3
2.5g
$177.0 2023-02-10
Enamine
EN300-50222-1.0g
3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride
10185-70-3
1.0g
$99.0 2023-02-10
Enamine
EN300-50222-0.05g
3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride
10185-70-3
0.05g
$23.0 2023-02-10

Additional information on Benzenamine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)-, monohydrochloride

Benzenamine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)-, monohydrochloride: A Comprehensive Overview

Benzenamine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)-, monohydrochloride, with the CAS number 10185-70-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic aromatic amines that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural uniqueness of this molecule, characterized by the presence of a benzene ring substituted with an amino group at the 3-position and linked to a 5-methyl-1,2,4-oxadiazole moiety, makes it a promising candidate for further investigation in drug discovery and development.

The< strong>5-methyl-1,2,4-oxadiazole moiety is a key structural feature that contributes to the pharmacological properties of this compound. Oxadiazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of this heterocycle into the benzeneamine framework enhances the compound's potential to interact with biological targets and modulate cellular processes. Recent studies have highlighted the< strong>benzenamine scaffold as a versatile platform for designing novel therapeutic agents due to its ability to engage with various enzymes and receptors.

In the realm of medicinal chemistry, the< strong>monohydrochloride form of this compound is particularly noteworthy. The hydrochloride salt form enhances the solubility and bioavailability of the parent molecule, making it more suitable for formulation into pharmaceutical products. This aspect is crucial for drug development, as poor solubility can significantly limit the efficacy and commercial viability of a therapeutic agent. The hydrochloride salt also contributes to the stability of the compound during storage and transportation, ensuring that its pharmacological properties are maintained over time.

The< strong>CAS number 10185-70-3 provides a unique identifier for this compound in scientific literature and databases. This standardized numbering system allows researchers to accurately reference and retrieve information about the compound, facilitating collaboration and knowledge sharing across different institutions and disciplines. The CAS registry number is an essential tool for chemists and pharmacologists who are working on synthesizing, characterizing, and studying new chemical entities.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between< strong>Benzenamine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)-, monohydrochloride and biological targets. These computational studies have helped in predicting the binding affinity and mode of action of the compound, which are critical parameters for evaluating its potential as a drug candidate. Additionally, high-throughput screening (HTS) techniques have been employed to rapidly assess the biological activity of large libraries of compounds, including derivatives of benzeneamine.

The< strong>5-methyl-1,2,4-oxadiazole moiety has been extensively studied for its ability to inhibit various kinases and enzymes involved in cancer progression. For instance, oxadiazole derivatives have shown promise in targeting tyrosine kinases, which are aberrantly activated in many types of cancer. By inhibiting these kinases, such compounds can disrupt signaling pathways that promote cell proliferation and survival. Furthermore, recent research has explored the potential of oxadiazole-based molecules as inhibitors of proteasome activity in cancer cells. Proteasomes play a crucial role in degrading proteins that regulate cell cycle progression and apoptosis.

The< strong>benzenamine scaffold is also known for its role in developing antimicrobial agents. Benzeneamine derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. This property makes them valuable candidates for treating infections caused by multidrug-resistant bacteria. Additionally, benzeneamine-based compounds have shown efficacy against certain fungal pathogens, highlighting their potential as antifungal agents.

In conclusion,< strong>Benzenamine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)-monohydrochloride (CAS no 10185-70-3) is a structurally unique compound with significant pharmacological potential. Its combination of a benzeneamine moiety with a< strong>5-methyl-1...,2,4...-oxadiazole heterocycle positions it as a promising candidate for further research in drug discovery. The< strong>monohydrochloride form enhances its solubility and bioavailability...

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